1,1-Diethoxy-2-(methoxymethyl)butan-2-ol
Description
Properties
CAS No. |
91359-73-8 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,1-diethoxy-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-5-10(11,8-12-4)9(13-6-2)14-7-3/h9,11H,5-8H2,1-4H3 |
InChI Key |
OJUGOZCAFBJFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(C(OCC)OCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1-diethoxy-2-(methoxymethyl)butan-2-ol with key analogues in terms of molecular structure, physical properties, reactivity, and applications.
Structural Analogues and Functional Group Variations
1-Methoxy-2-butanol (CAS 53778-73-7) Structure: Contains a methoxy group at the 1-position and a hydroxyl group at the 2-position of butanol. Key Differences: Lacks the diethoxy and methoxymethyl substituents, making it less sterically hindered and more polar. Reactivity: The hydroxyl group in 1-methoxy-2-butanol is more reactive toward oxidation or esterification compared to the ether-protected hydroxyls in the target compound .
1-(Diethylamino)butan-2-ol (CAS 2683-58-1) Structure: Features a diethylamino group instead of ether substituents. Key Differences: The amino group confers basicity, enabling reactions with acids or electrophiles, unlike the inert ether groups in the target compound. Applications: Used in pharmaceutical synthesis (e.g., beta-blockers), whereas the target compound’s ethers may stabilize intermediates in multistep syntheses .
2,2'-(1,3-Dioxolane-2,2-Diyl)diethanol (CAS 5694-95-1) Structure: A cyclic ether diol with two ethanol moieties. Key Differences: The dioxolane ring introduces rigidity and polarity, contrasting with the linear, branched structure of the target compound. Reactivity: The cyclic ether is prone to acid-catalyzed ring-opening, while the target’s diethoxy groups are more resistant to hydrolysis .
Physical and Chemical Properties
*Estimated properties based on structural analogues.
Q & A
Q. Critical Parameters :
- Catalyst : Acidic conditions (pH ~2–4) optimize acetal formation .
- Solvent : Anhydrous solvents (e.g., THF) minimize side reactions.
- Temperature : 60–80°C improves reaction kinetics.
Yield Optimization : Monitor reaction progress via TLC or in-situ NMR. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 60–85%, depending on precursor purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of 1,1-diethoxy-2-(methoxymethyl)butan-2-ol?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify acetal protons (δ 3.5–4.0 ppm) and methoxymethyl groups (δ 3.3–3.4 ppm) .
- ¹³C NMR : Confirm carbonyl conversion (absence of δ ~200 ppm) and acetal carbons (δ ~95–105 ppm).
- IR Spectroscopy : Detect C-O stretches (1050–1150 cm⁻¹) and hydroxyl groups (if present, 3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion (C₁₀H₂₂O₄, MW 218.28 g/mol) and fragmentation patterns.
Purity Assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .
Advanced: How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound across different studies?
Methodological Answer :
Contradictions often arise from:
Q. Resolution Strategies :
Systematic Replication : Vary parameters (solvent, catalyst loading) while keeping others constant.
In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation.
Advanced Analytics : Compare products via X-ray crystallography or 2D NMR (e.g., HSQC) to confirm structural consistency .
Advanced: What computational methods are suitable for predicting the hydrolysis pathways of the acetal and methoxymethyl groups in this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states for acid-catalyzed hydrolysis of the acetal group. Focus on protonation steps and bond cleavage energetics.
- Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or enzymatic environments to predict hydrolysis rates.
- QSPR Models : Relate substituent electronic effects (e.g., Hammett σ values) to hydrolysis kinetics .
Validation : Compare computational results with experimental kinetic studies (e.g., pH-dependent hydrolysis monitored by UV-Vis) .
Basic: What safety protocols are recommended for handling this compound based on its physicochemical properties?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent moisture absorption.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite.
Toxicity Data : Refer to analogs (e.g., diethylene glycol monomethyl ether) for LD₅₀ estimates (oral rat: ~500–2000 mg/kg) .
Advanced: What experimental strategies can elucidate the stereochemical outcomes in the synthesis of chiral derivatives of this compound?
Q. Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration.
- Kinetic Resolution : Employ enantioselective catalysts (e.g., lipases) during synthesis to favor one enantiomer .
Case Study : Ionic liquids with chiral anions (e.g., amino acid-based) can enhance enantiomeric excess during crystallization .
Basic: What are the documented biological interactions of structurally similar alcohols and ethers, and how might they inform studies on this compound?
Q. Methodological Answer :
- Enzyme Inhibition : Tertiary alcohols (e.g., 2-methyl-1-phenylbutan-2-ol) inhibit cytochrome P450 enzymes via hydrophobic binding .
- Membrane Permeability : Methoxymethyl groups enhance lipophilicity, potentially increasing blood-brain barrier penetration.
Q. Assay Design :
In Vitro Toxicity : Use HepG2 cells to assess cytotoxicity (IC₅₀ via MTT assay).
Receptor Binding : Radioligand displacement assays (e.g., GABAₐ receptors) .
Advanced: How can kinetic isotope effects (KIEs) be employed to study the reaction mechanisms involving this compound's functional groups?
Q. Methodological Answer :
- Deuterium Labeling : Synthesize deuterated analogs (e.g., D-labeled acetal protons) to measure primary KIEs during hydrolysis.
- Rate Comparisons : Compare k_H/k_D for proton transfer steps to identify rate-determining steps.
Example : A KIE >1 indicates a proton transfer is rate-limiting in acetal hydrolysis. Use LC-MS to track deuterium retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
